molecular formula C16H15N3O2 B5758459 ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE

ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE

Cat. No.: B5758459
M. Wt: 281.31 g/mol
InChI Key: QABIVCJRNBLXBA-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE is a heterocyclic organic compound featuring a benzimidazole core fused with a pyridine ring and an ethyl acetate ester group. The benzimidazole scaffold is known for its versatility in medicinal chemistry, particularly in antimicrobial, antiviral, and antitumor applications . The ethyl ester group contributes to solubility and bioavailability, making the compound suitable for further derivatization .

Properties

IUPAC Name

ethyl 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-15(20)11-19-14-9-4-3-7-12(14)18-16(19)13-8-5-6-10-17-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABIVCJRNBLXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE typically involves the condensation of 2-aminopyridine with o-phenylenediamine, followed by esterification with ethyl chloroacetate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development .

Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their antiviral, anticancer, and antimicrobial properties .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Features
This compound (Target) Benzimidazole + Pyridine Ethyl acetate ester at position 1 ~325.35 g/mol* Enhanced solubility via ester; pyridyl group for electronic modulation
2,5-DICHLOROPHENYL 2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE Benzimidazole 2,5-Dichlorophenyl ester; CF₃ at position 2 389.16 g/mol Lipophilic substituents (Cl, CF₃) improve membrane permeability
ETHYL 2-[(6-CHLORO-2-PHENYL-1H-1,3-BENZIMIDAZOL-1-YL)OXY]ACETATE Benzimidazole Ether linkage; chloro-phenyl group ~356.78 g/mol* Ether group may reduce metabolic stability compared to esters
METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-4-{(Z)-...}ACETATE Benzothiazole + Pyrazolone Methyl ester; complex substituents ~467.48 g/mol* Benzothiazole core offers distinct electronic properties vs. benzimidazole
BUTYL 2-(2-IMINO-3-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE Benzodiazole Butyl ester; imino and propyl groups ~289.37 g/mol Reduced aromaticity due to dihydro structure; altered reactivity

*Calculated based on molecular formula; exact values may vary.

Chemical Reactivity and Stability

  • Ester vs. Ether Linkages : The target’s ethyl ester is more hydrolytically stable under physiological conditions than the ether-linked compound (e.g., ETHYL 2-[(6-CHLORO-2-PHENYL-...)OXY]ACETATE), which may undergo rapid cleavage in vivo .
  • Electron-Withdrawing Effects : The pyridyl group in the target compound enhances electrophilicity at the benzimidazole ring, favoring nucleophilic substitution reactions compared to benzothiazole derivatives .
  • Solubility : The ethyl acetate group improves aqueous solubility relative to lipophilic analogs like the 2,5-dichlorophenyl derivative .

Key Research Findings

  • Structural Optimization : Modifying the ester group (e.g., ethyl to methyl) in benzimidazole derivatives significantly alters metabolic stability, as shown in pharmacokinetic studies .
  • Synergistic Effects : Hybrid structures combining benzimidazole with pyridine (as in the target compound) show improved selectivity for kinase inhibitors compared to standalone benzimidazoles .
  • Thermodynamic Stability : Computational studies suggest the target’s planar benzimidazole-pyridine system favors π-π stacking interactions in protein binding pockets .

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